![molecular formula C16H10O8 B3052692 [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid CAS No. 4371-27-1](/img/structure/B3052692.png)

[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid

Vue d'ensemble

Description

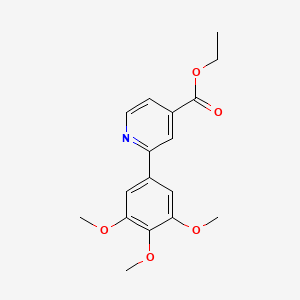

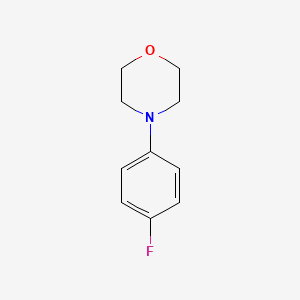

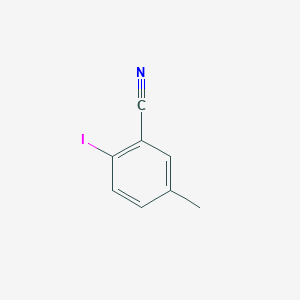

[1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid (CAS Number: 4371-27-1) is a chemical compound with the linear formula C16H10O8 . It belongs to the class of tetracarboxylic acids and features a biphenyl core with four carboxylic acid groups attached at specific positions. The compound is typically found in a solid state and is sealed to maintain its stability at room temperature .

Applications De Recherche Scientifique

Antimicrobial Activity

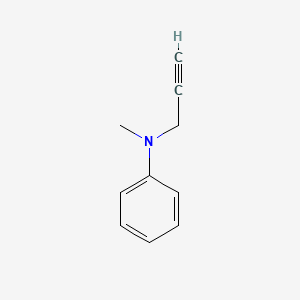

Usnic acid, a dibenzofuran derivative, was originally isolated from lichens. It is well-known as an antibiotic and exhibits potent antimicrobial properties. Researchers have designed new usnic acid derivatives and evaluated their activity against bacteria and fungi . These derivatives demonstrate good antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 1.02 to 50.93 × 10-2 mmol/mL and minimum bactericidal concentrations (MBC) from 2.05 to 70.57 × 10-2 mmol/mL. Notably, they exhibit better antifungal properties than usnic acid itself, making them promising candidates for novel antibacterial drugs.

Antibacterial Activity Against Carbapenem-Resistant Bacteria

Compounds derived from biphenyl and tetracarboxylic acid analogs have shown comparable inhibitory activities to ciprofloxacin against Gram-negative bacterium carbapenem-resistant Acinetobacter baumannii . For instance, compounds like 3’,5’-dimethyl-[1,1’-biphenyl]-3,4,4’,5-tetraol and 4’-(trifluoromethyl)-[1,1’-biphenyl]-3,4,5-triol exhibit promising antibacterial effects.

Mitochondrial Function Modulation

Usnic acid has been studied for its mechanism of action, which involves disrupting mitochondrial function, altering oxidative stress, and inducing cell death . Understanding these effects may lead to novel therapeutic applications.

Mécanisme D'action

Mode of Action

Based on its structure, it is plausible that it could interact with its targets through hydrogen bonding or other non-covalent interactions .

Biochemical Pathways

For instance, polychlorinated biphenyls (PCBs) show dynamic trends in air, soil, water, biodiversity, and sediments .

Pharmacokinetics

Similar compounds such as biphenyls are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds such as biphenyls have been shown to cause eye and skin irritation in workers exposed to high levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid. For example, the presence of other chemicals, pH, temperature, and light exposure could potentially affect its stability and activity .

Propriétés

IUPAC Name |

2-(2,6-dicarboxyphenyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O8/c17-13(18)7-3-1-4-8(14(19)20)11(7)12-9(15(21)22)5-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENVMPPRTXICRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C2=C(C=CC=C2C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324998 | |

| Record name | [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid | |

CAS RN |

4371-27-1 | |

| Record name | NSC408156 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

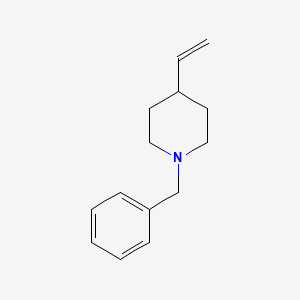

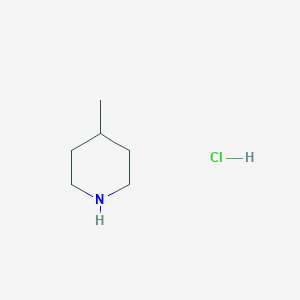

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.